N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Description
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a halogenated acetamide derivative characterized by a 4-bromophenyl group attached to the nitrogen atom via an ethyl linker and a chloro substituent on the acetyl moiety.
For example, N-(4-acetylphenyl)-2-chloroacetamide is prepared by reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base, a method that could be adapted for related compounds .
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVVMRZOAXDWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347114 | |
| Record name | N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91687-65-9 | |
| Record name | N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 4-Bromoacetophenone with Chloroacetyl Chloride
- Reagents : 4-bromoacetophenone, chloroacetyl chloride, triethylamine (base).
- Solvent : Anhydrous dichloromethane.
-
- Dissolve 4-bromoacetophenone in dichloromethane.
- Add triethylamine and cool the mixture.
- Slowly add chloroacetyl chloride dropwise.
- Allow the reaction to warm to room temperature and stir for an extended period (often around 16 hours).
- Workup involves washing with dilute acid, silica gel purification, and solvent removal.
Yield : Typically high, with reports indicating yields around 97%.
Leuckart Reaction Method
This method involves the use of formamide as a reagent, which reacts with a ketone derivative.
- Reagents : 4-bromoacetophenone, formamide.
- Conditions : Elevated temperatures (around 180ºC - 202ºC).
-
- Combine the ketone with formamide in a suitable solvent.
- Heat under reflux for a specified duration (15-75 minutes depending on conditions).
- Isolate the product through extraction and chromatography.
Yield : Reports indicate yields of approximately 85% to 90%.
Summary of Synthesis Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reaction with Chloroacetyl Chloride | 4-Bromoacetophenone, Chloroacetyl Chloride | Anhydrous dichloromethane, RT | ~97 |
| Leuckart Reaction | 4-Bromoacetophenone, Formamide | Elevated temperature | ~85-90 |
When preparing N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, several factors must be considered:
Anhydrous Conditions : Particularly important when using chloroacetyl chloride to prevent hydrolysis.
Base Selection : The choice of base (e.g., triethylamine) can influence the reaction's efficiency and yield.
Temperature Control : Maintaining appropriate temperatures is crucial for optimizing reaction rates and product purity.
This compound can be synthesized effectively using multiple methods, each offering distinct advantages regarding yield and simplicity. The reaction conditions must be meticulously controlled to achieve high purity and yield of the desired product. Future research may explore alternative reagents or conditions to further enhance synthesis efficiency or reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted chloroacetamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to be utilized in developing anti-inflammatory and analgesic drugs. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, enhances its potential therapeutic effects.
Case Study: Anti-inflammatory Agents
A study highlighted the synthesis of compounds derived from this compound that exhibited promising anti-inflammatory activity. These derivatives were evaluated for their efficacy in inhibiting cyclooxygenase enzymes, which play a significant role in inflammation pathways. The results indicated that certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like ibuprofen .
Agricultural Chemistry
Development of Agrochemicals
The compound is also utilized in formulating agrochemicals, including pesticides and herbicides. Its selective activity allows it to target specific pests while minimizing environmental impact.
Case Study: Pesticide Formulation
Research demonstrated that formulations containing this compound exhibited effective pest control with reduced toxicity to non-target organisms. This selectivity is crucial for sustainable agricultural practices .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. It has been particularly useful in understanding metabolic pathways and identifying potential therapeutic targets.
Case Study: Carbonic Anhydrase Inhibition
A study investigated the compound's inhibitory effects on carbonic anhydrases (CAs), which are vital for various physiological processes. The findings revealed that derivatives of this compound had substantial inhibitory effects on CA IX, showcasing its potential as a therapeutic agent against cancer .
Material Science
Specialty Polymers Development
this compound finds applications in material science, particularly in developing specialty polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance.
Case Study: Polymer Modification
Research demonstrated that polymers modified with this compound exhibited improved mechanical properties and resistance to thermal degradation compared to unmodified counterparts .
Analytical Chemistry
Use in Chromatography
In analytical chemistry, this compound is utilized in various techniques, including chromatography, for separating and identifying complex mixtures.
Data Table: Chromatographic Applications
| Technique | Application | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of pharmaceutical compounds | |
| Gas Chromatography | Analysis of volatile organic compounds | |
| Thin-Layer Chromatography (TLC) | Identification of reaction products |
Mechanism of Action
The mechanism of action of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide vs. N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
- Substituent Variations : The former has a 4-bromophenyl group attached via an ethyl linker, while the latter contains a 4-chlorophenyl group directly bonded to the acetamide carbonyl.
- Crystallographic Data :
- Bond lengths in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide (C6–Br: 1.8907 Å; N1–C2: 1.347 Å) differ slightly from other analogs like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (C–Br: ~1.91 Å; N–C: ~1.30 Å) .
- The dihedral angle between the bromobenzene and chlorobenzene moieties in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is 68.21°, influencing molecular packing and intermolecular hydrogen bonding (N1–H···O1) .
This compound vs. N-(4-Bromophenyl)-2-chloroacetamide
- Linker Presence : The ethyl spacer in the former may enhance conformational flexibility compared to the direct phenyl-acetamide bond in the latter.
- Synthetic Utility : N-(4-Bromophenyl)-2-chloroacetamide (CAS 2564-02-5) is a precursor for heterocyclic compounds, such as imidazole derivatives, via nucleophilic substitution reactions .
Biological Activity
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, with the molecular formula C₉H₈BrClN and a molecular weight of 248.50 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
2. Synthesis
The synthesis of this compound typically involves multi-step processes, allowing for precise control over yield and purity. The synthetic routes often include:
- Formation of the chloroacetamide moiety through nucleophilic substitution reactions.
- Functionalization of the bromophenyl group via electrophilic aromatic substitution.
These methods are crucial for producing compounds with specific biological activities.
3.1 Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial (both Gram-positive and Gram-negative) and fungal species. Studies indicate that derivatives of chloroacetamides exhibit promising antimicrobial activity, with some compounds demonstrating effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Microbial Target | Activity |
|---|---|---|
| d1 | S. aureus | Effective |
| d2 | E. coli | Effective |
| d3 | C. albicans | Moderate |
3.2 Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed significant cytotoxicity, with some derivatives showing IC50 values comparable to established anticancer agents .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 Value (µM) | Activity Level |
|---|---|---|
| d6 | 10 | High |
| d7 | 15 | Moderate |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymes : Preliminary studies suggest it may inhibit cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .
- Receptor Interaction : Molecular docking studies indicate potential binding to specific receptors involved in inflammatory pathways, which could elucidate its therapeutic effects in inflammatory conditions.
5. Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds, providing insights into their pharmacological profiles:
- A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlighted their antimicrobial and anticancer activities, reinforcing the significance of halogen substitutions in enhancing biological activity .
- Another investigation focused on the lipophilicity and pharmacokinetics of chloroacetamides, establishing a correlation between structural modifications and biological efficacy .
Q & A
Q. Q1. What are the optimized synthetic routes for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, and how can reaction efficiency be validated?
Methodological Answer:
- Route 1: React 1-(4-bromophenyl)ethylamine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 273 K. Monitor completion via TLC (hexane:ethyl acetate, 3:1). Purify by recrystallization from toluene .
- Route 2: Use K₂CO₃ as a base in acetonitrile under reflux (5–7 hours) for nucleophilic substitution. Post-reaction, concentrate under reduced pressure, precipitate in ice-cold water, and purify via flash chromatography (cyclohexane/ethyl acetate gradients) .
- Validation: Confirm yield via HPLC (C18 column, 70:30 acetonitrile/water) and structural integrity using ¹H/¹³C NMR (δ ~4.2 ppm for CH₂Cl, δ ~7.5 ppm for aromatic protons) .
Advanced Reaction Mechanisms
Q. Q2. What side reactions occur during alkylation with this compound, and how can they be mitigated?
Methodological Answer:
- Common Side Reactions:
- Hydrolysis: Chloroacetamide group hydrolysis to carboxylic acid under prolonged moisture exposure. Mitigate by using anhydrous solvents and inert atmospheres .
- Elimination: Formation of α,β-unsaturated amides at high temperatures (>100°C). Optimize reflux temperature (e.g., 80°C in acetonitrile) .
- Analysis: Characterize byproducts via LC-MS (ESI+) and compare retention times with synthetic standards. Adjust stoichiometry (1.2–1.5 equivalents of nucleophile) to minimize unreacted intermediates .
Structural Analysis
Q. Q3. How can hydrogen bonding and crystal packing be analyzed to confirm the compound’s structural configuration?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation (toluene/ethyl acetate). Resolve intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds (bond lengths: ~2.8–3.0 Å) .
- Computational Validation: Compare experimental bond angles (e.g., C–Cl = 1.76 Å) with DFT-optimized geometries (B3LYP/6-31G*). Use Mercury software for packing diagram visualization .
Analytical Method Development
Q. Q4. What HPLC conditions are optimal for quantifying trace impurities in this compound?
Methodological Answer:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient from 50% to 90% acetonitrile in 0.1% trifluoroacetic acid (TFA)/water over 20 minutes.
- Detection: UV at 254 nm (aromatic chromophore). Calibrate with spiked impurity standards (e.g., hydrolyzed acid derivative) .
Safety and Handling
Q. Q5. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H333 hazard) .
- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste (EPA Hazardous Waste Code U034) .
Regulatory Compliance
Q. Q6. What regulatory frameworks govern the international transport of this compound?
Methodological Answer:
- Classification: Check if analogs (e.g., brorphine) are listed under Schedule I (US Controlled Substances Act) or EU REACH Annex XVII due to psychoactive potential .
- Documentation: Include SDS (Section 14: Transport – UN3077, Class 9) and obtain prior consent for cross-border shipments under the Rotterdam Convention .
Byproduct Identification
Q. Q7. How can alkylation byproducts be identified and quantified in synthetic workflows?
Methodological Answer:
- LC-MS/MS: Use MRM mode for targeted byproduct detection (e.g., m/z 285 [M+H]⁺ for dehalogenated derivatives).
- Isolation: Separate via preparative TLC (silica gel, dichloromethane/methanol 9:1). Confirm structures via NOESY for stereochemical assignments .
Computational Modeling
Q. Q8. How can DFT simulations predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Parameters: Calculate Fukui indices (Gaussian 16) to identify electrophilic sites (C=O: f⁻ ~0.25).
- Transition State Analysis: Optimize SN2 pathways (chloride leaving group) using B3LYP-D3/def2-TZVP. Validate with experimental kinetic data (k ~10⁻³ s⁻¹ at 25°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
